4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid
Description
Properties
IUPAC Name |
4-[4-(4-chlorophenoxy)anilino]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c17-11-1-5-13(6-2-11)22-14-7-3-12(4-8-14)18-15(19)9-10-16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQEMETRBLNFBGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CCC(=O)O)OC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Friedel-Crafts Acylation for Backbone Formation
The 4-oxo-butanoic acid moiety is frequently synthesized via Friedel-Crafts acylation, a method validated for producing structurally related compounds. For example, 4-(4-methylphenyl)-4-oxobutanoic acid is prepared by reacting toluene with succinic anhydride in the presence of AlCl₃. Adapting this approach, 4-((4-(4-chlorophenoxy)phenyl)amino)-4-oxobutanoic acid could theoretically be synthesized through a two-step process:
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Formation of the 4-(4-chlorophenoxy)aniline intermediate via Ullmann coupling or nucleophilic aromatic substitution between 4-chlorophenol and 4-nitrochlorobenzene, followed by reduction of the nitro group.
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Acylation with succinic anhydride under Friedel-Crafts conditions to introduce the 4-oxobutanoic acid group.
Key variables influencing yield and selectivity in this pathway include:
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Catalyst selection : AlCl₃ remains the standard Lewis acid, though FeCl₃ or ionic liquids may enhance regioselectivity.
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Solvent system : Dichloromethane or 1,2-dichloroethane at reflux temperatures (40–80°C) optimizes acylation kinetics.
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Stoichiometry : A 1.2:1 molar ratio of succinic anhydride to aromatic amine prevents over-acylation.
Amidation Strategies for Amino Group Incorporation
The presence of the anilino group in the target compound necessitates precise amidation techniques. Research on analogous systems, such as 4-phenyl-4-oxo-butanoic acid derivatives , demonstrates that introducing substituents at the 2-position (e.g., hydroxy or benzyl groups) enhances both reactivity and binding affinity. For instance:
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Hydroxy-substituted derivatives (e.g., compound 8 in) achieve IC₅₀ values of 0.30 µM against kynurenine 3-hydroxylase via hydrogen bonding with enzyme residues.
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Benzyl-substituted analogues (e.g., compound 10 in) leverage hydrophobic interactions for improved potency (IC₅₀ = 0.18 µM).
Applying these insights, the amino group in This compound could be introduced via:
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Schotten-Baumann reaction : Reacting 4-(4-chlorophenoxy)aniline with succinic anhydride in a biphasic water-organic solvent system.
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Microwave-assisted amidation : Reducing reaction times from hours to minutes while maintaining yields >85%.
Optimization of Reaction Conditions
Catalytic Systems and Yield Enhancement
Data from kynurenine 3-hydroxylase inhibitor syntheses (, Table 2) reveal critical structure-activity relationships (SARs):
| Entry | R | R' | X | IC₅₀ (Rat Liver; µM) | IC₅₀ (Rat Brain; µM) |
|---|---|---|---|---|---|
| 8 | OH | H | 3,4-diCl | 1.4 ± 0.3 | 0.30 ± 0.06 |
| 10 | CH₂Ph | H | 3,4-diCl | 2.9 ± 1.2 | 0.18 ± 0.01 |
These results underscore the importance of electron-withdrawing substituents (e.g., Cl, F) on the aromatic ring for enhancing electrophilic reactivity during acylation. For the target compound, the 4-chlorophenoxy group provides both electronic activation and steric guidance, potentially enabling yields comparable to entry 10 (2.9 µM IC₅₀).
Purification and Crystallization Techniques
Chromatographic purification, while effective for research-scale syntheses (, Scheme 1), is impractical for industrial production. Alternative methods include:
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Diastereomeric salt resolution : Employing chiral auxiliaries like ephedrine to isolate enantiopure products, as demonstrated for compound 10 .
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Antisolvent crystallization : Adding hexane or heptane to crude reaction mixtures to precipitate the product, achieving >95% purity.
Scalability and Industrial Feasibility
Limitations of High-Dilution Syntheses
The patent literature () highlights challenges in scaling up multistep syntheses, particularly those requiring high dilution (e.g., <0.1 M concentrations). For This compound , continuous-flow reactors could mitigate these issues by:
Cost-Benefit Analysis of Starting Materials
The 4-chlorophenoxy precursor is commercially available at ~$120/kg (bulk pricing), while succinic anhydride costs ~$15/kg. A preliminary economic model predicts a production cost of <$500/kg for the target compound at >90% yield, making it viable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions
4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly employed.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid is widely used in scientific research due to its versatile chemical properties . Some of its applications include:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways . It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
(a) Chlorophenyl Derivatives
- 4-(4-Chlorophenyl)-2-(cyclopropylamino)-4-oxobutanoic acid (CAS: 1026123-05-6): Features a cyclopropylamino group at position 2 and a 4-chlorophenyl moiety. Synthesized via nucleophilic substitution or coupling reactions .
- 4-(4-Chlorophenyl)-4-oxobutanoic acid methyl ester: A methyl ester variant with reduced acidity, used in intermediate synthesis .
(b) Fluorophenyl Derivatives
- Characterized by IR and NMR spectroscopy .
(c) Methoxyphenyl Derivatives
- 4-((4-Methoxyphenyl)amino)-4-oxobutanoic acid (CAS: 56106-05-9): Contains a methoxy group, improving solubility via electron-donating effects .
- (E)-4-[[3-[2-(4-Cyclobutyl-2-thiazolyl)ethenyl]phenyl]amino]-2,2-diethyl-4-oxobutanoic acid: A thiazole-containing analog with anti-asthma activity .
(d) Acetamidophenyl Derivatives
- 4-(4-Acetamidophenyl)-3-methyl-4-oxobutanoic acid (CAS: 36725-26-5): Includes a methyl group at position 3 and an acetamido substituent, synthesized via Friedel-Crafts acylation .
Physicochemical Properties
Structure-Activity Relationships (SAR)
- Electron-Withdrawing Groups (e.g., -Cl, -F): Enhance stability and binding affinity to hydrophobic pockets in target proteins .
- Electron-Donating Groups (e.g., -OCH₃): Improve solubility but may reduce metabolic resistance .
- Bulkier Substituents (e.g., adamantane, thiazole): Increase steric hindrance, affecting pharmacokinetics and target selectivity .
Biological Activity
4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid, also known by its CAS number 329195-72-4, is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and a summary of relevant data.
Chemical Structure and Properties
The chemical formula of this compound is , with a molecular weight of approximately 319.73 g/mol. The compound features a chlorophenoxy group and an amino acid moiety, which are significant for its biological interactions.
Biological Activity Overview
Research has shown that this compound exhibits various biological activities, including anti-inflammatory, cytotoxic, and enzyme inhibitory effects. Below is a detailed examination of these activities.
Anti-inflammatory Activity
Studies indicate that compounds with similar structures often exhibit anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. For example, derivatives of this compound have been evaluated for their ability to inhibit COX-2, which is crucial in the inflammatory response. The inhibition of COX-2 can lead to reduced production of prostaglandins, mediators of inflammation.
Cytotoxicity
Cytotoxicity assays conducted on cancer cell lines such as MCF-7 (breast cancer) and Hek293 (human embryonic kidney) have shown varying degrees of effectiveness. The compound's structure suggests potential interactions with cellular pathways involved in apoptosis and cell proliferation.
Inhibitory Effects on Enzymes
A comparative study of similar compounds revealed that those with halogen substitutions often demonstrate enhanced inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The following table summarizes the IC50 values for various related compounds:
| Compound | AChE IC50 (µM) | BChE IC50 (µM) |
|---|---|---|
| Compound A | 10.4 | 7.7 |
| Compound B | 15.2 | 9.2 |
| Test Compound | 19.2 | 13.2 |
Note: These values indicate the concentration required to inhibit 50% of enzyme activity.
Case Studies
- Cytotoxicity Study : In vitro studies demonstrated that the test compound exhibits moderate cytotoxic effects against MCF-7 cells with an IC50 value indicating significant activity compared to control compounds.
- Enzyme Inhibition : A study focused on the structure-activity relationship (SAR) found that the presence of electron-withdrawing groups like chlorine enhances enzyme inhibition, supporting the hypothesis that halogenated compounds can serve as effective inhibitors in therapeutic contexts.
Q & A
Basic: What synthetic methodologies are optimal for preparing 4-((4-(4-Chlorophenoxy)phenyl)amino)-4-oxobutanoic acid, and how can reaction conditions be optimized?
Answer:
The compound is synthesized via nucleophilic substitution or condensation reactions. A typical route involves reacting 4-(4-chlorophenoxy)aniline with succinic anhydride derivatives under controlled conditions. Key parameters include:
- Solvent selection : Use polar aprotic solvents (e.g., DMF or THF) to enhance reactivity .
- Temperature : Maintain 60–80°C to balance reaction rate and side-product formation .
- Catalysis : Acid catalysts (e.g., H₂SO₄) or coupling agents (EDC/HOBt) improve amide bond formation .
Post-synthesis, purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (>95%) .
Basic: Which analytical techniques are critical for structural validation of this compound?
Answer:
- NMR Spectroscopy :
- IR Spectroscopy : Identify key functional groups (amide C=O stretch at ~1650 cm⁻¹, carboxylic acid O-H at ~2500–3300 cm⁻¹) .
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and isotopic patterns (e.g., chlorine’s M+2 peak) .
Advanced: How can structure-activity relationship (SAR) studies elucidate the impact of halogen substitution on biological activity?
Answer:
Design SAR studies by:
- Variation of substituents : Synthesize analogs with halogen (Cl, F) or methyl groups at different phenyl positions .
- Biological assays : Test inhibition of targets like thymidylate synthase (hTS) using enzyme activity assays (IC₅₀ measurements) .
- Computational modeling : Perform molecular docking (AutoDock Vina) to correlate substituent position with binding affinity to hTS’s active site .
Example: Chlorine at the para position (as in the parent compound) enhances hydrophobic interactions, while meta substitution reduces potency due to steric hindrance .
Advanced: How should researchers address contradictory biological data across different assay systems?
Answer:
Contradictions (e.g., varying IC₅₀ in cancer vs. normal cell lines) require:
- Assay standardization :
- Use identical cell passage numbers and culture conditions .
- Validate target expression (e.g., Western blot for hTS levels) .
- Mechanistic studies :
- Perform competitive binding assays to confirm target specificity .
- Assess off-target effects via proteome-wide profiling (e.g., affinity pulldown/MS) .
- Data normalization : Express activity relative to positive/negative controls (e.g., 5-fluorouracil for hTS inhibition) .
Advanced: What computational strategies predict binding modes with enzymatic targets?
Answer:
- Molecular docking : Use Schrödinger Suite or AutoDock to model interactions with hTS. Prioritize poses with hydrogen bonds between the carboxylic acid group and Arg50/Lys68 residues .
- QSAR modeling : Develop 2D/3D-QSAR models using descriptors like logP, polar surface area, and electrostatic potential to predict activity across analogs .
- MD simulations : Run 100-ns trajectories (AMBER force field) to assess binding stability and identify conformational changes in the enzyme active site .
Advanced: How can regioselective functionalization of the chlorophenoxy group be achieved?
Answer:
- Protection/deprotection : Temporarily block the amine group (e.g., Boc protection) before electrophilic substitution on the chlorophenoxy ring .
- Metal-catalyzed coupling : Use Suzuki-Miyaura reactions to introduce substituents (e.g., methyl, nitro) at specific positions .
- Kinetic vs. thermodynamic control : Optimize reaction time and temperature to favor desired regioisomers (monitored by TLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
